molecular formula C8H13ClN2O2 B2710987 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one CAS No. 2411193-07-0

1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one

Cat. No.: B2710987
CAS No.: 2411193-07-0
M. Wt: 204.65
InChI Key: JMDMLCJILGCZEG-UHFFFAOYSA-N
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Description

1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one is a chemical compound with a unique structure that includes a chlorinated propanoyl group attached to an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one typically involves the reaction of 2-chloropropionyl chloride with 3,5-dimethylimidazolidin-4-one. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves:

    Preparation of 2-chloropropionyl chloride: This is achieved by chlorination of propionyl chloride.

    Reaction with 3,5-dimethylimidazolidin-4-one: The 2-chloropropionyl chloride is then reacted with 3,5-dimethylimidazolidin-4-one in the presence of a suitable base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include:

    Bulk chlorination: Using large-scale chlorination reactors to produce 2-chloropropionyl chloride.

    Continuous reaction systems: Employing continuous flow reactors to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one undergoes several types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Reduction reactions: The carbonyl group can be reduced to form alcohol derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and imidazolidinone.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

    Reduction reactions: Commonly use reducing agents such as lithium aluminium hydride or sodium borohydride.

    Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide solutions.

Major Products

    Substitution: Produces various substituted imidazolidinones.

    Reduction: Yields alcohol derivatives.

    Hydrolysis: Results in the formation of 2-chloropropanoic acid and 3,5-dimethylimidazolidin-4-one.

Scientific Research Applications

1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chloropropanoyl group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloropropanoyl)-3,5-dimethylimidazolidin-4-one exerts its effects involves the interaction of its chloropropanoyl group with various molecular targets. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The compound’s reactivity is primarily due to the electrophilic nature of the chloropropanoyl group, which can form covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloropropanoyl group and the imidazolidinone ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-chloropropanoyl)-3,5-dimethylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c1-5(9)7(12)11-4-10(3)8(13)6(11)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDMLCJILGCZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CN1C(=O)C(C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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